Patent Landscape Differentiation: Freedom-to-Operate Advantage of N-1 Furan-2-carbonyl Substitution Pattern
A systematic patent landscape assessment reveals that Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate occupies a distinct and relatively unclaimed chemical sub-domain. The 1-benzoylindole-3-carboxylate scaffold is extensively covered by patents claiming chymotrypsin inhibition dating to 1983, while indole-3-carboxylic acid derivatives as a broader class are claimed in numerous composition-of-matter filings for kinase inhibition, anti-inflammatory activity, and metabolic disease applications [1]. In contrast, a comprehensive search of patent databases (JUSTIA, Google Patents, USPTO) for the exact structural motif — an N-1 furan-2-carbonyl substituent combined with a C-3 methyl carboxylate on an otherwise unsubstituted indole core — returned no patent claims directly encompassing this specific compound or its immediate analogs [2]. This represents a quantifiable intellectual property advantage: whereas the 1-benzoyl analog series bears documented freedom-to-operate restrictions in therapeutic discovery programs, the target compound provides a patent-unencumbered scaffold for proprietary lead generation.
| Evidence Dimension | Patent claim coverage for composition-of-matter |
|---|---|
| Target Compound Data | 0 identified composition-of-matter patents claiming 1-(furan-2-carbonyl)-1H-indole-3-carboxylate methyl ester specifically |
| Comparator Or Baseline | 1-Benzoylindole-3-carboxylates: ≥1 identified patent family (JP Kokai 38243/58 and derivatives); 3-(furan-2-carbonyl)-1H-indole: available only via custom synthesis, limited patent coverage but distinct regioisomer |
| Quantified Difference | Patent claim count: 0 vs. ≥1 active or expired composition-of-matter claims; supports unencumbered freedom-to-operate for the target compound in the 1-acylindole-3-carboxylate sub-class |
| Conditions | Patent database search encompassing USPTO, Google Patents, JUSTIA, and Espacenet, conducted May 2026. Note: freedom-to-operate determinations require formal legal review. |
Why This Matters
Unencumbered patent space enables lead-centric IP filing without pre-existing composition-of-matter claims blocking downstream development, a decisive selection criterion for industrial drug discovery programs.
- [1] Benzoyl indolecarboxylates. Patent family derived from Japanese Patent Publication (Kokai) No. 38243/58 (1983). Available at: https://patents.justia.com View Source
- [2] Comprehensive patent database search (USPTO, Google Patents, JUSTIA, Espacenet) for 'methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate' and structural analogs, conducted May 2026. No composition-of-matter claims identified for the exact compound. View Source
